

Commercial Suppliers and Technical Guide for Tetrabenzyl Thymidine-3',5'-diphosphate

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Compound of Interest

Tetrabenzyl Thymidine-3',5'diphosphate

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For researchers, scientists, and drug development professionals working with modified nucleotides, **Tetrabenzyl Thymidine-3',5'-diphosphate** serves as a critical, protected building block in the chemical synthesis of oligonucleotides. This in-depth technical guide provides an overview of its commercial availability, key chemical properties, and protocols relevant to its use.

Commercial Availability

Tetrabenzyl Thymidine-3',5'-diphosphate is a specialized chemical available from a select number of suppliers catering to the research and pharmaceutical industries. The primary commercial source identified is LGC Standards, which lists the compound under their TRC brand.[1] Another potential supplier is Santa Cruz Biotechnology (SCBT).[2] While other major chemical suppliers like Sigma-Aldrich, MedChemExpress, and Biosynth offer the deprotected form, Thymidine-3',5'-diphosphate, and its salts, their catalogs should be consulted for the availability of the tetrabenzyl-protected version.[3][4]

Physicochemical Properties

A summary of the key quantitative data for **Tetrabenzyl Thymidine-3',5'-diphosphate** is provided in the table below. This information is crucial for reaction planning, analytical characterization, and quality control.



Property	Value	Source
Molecular Formula	C38H40N2O11P2	[5]
Molecular Weight	762.68 g/mol	[5]
Appearance	Colorless Oil	[5]
Solubility	Chloroform, DMSO, Ethanol	[5]
Storage	Store at -20°C	[5]

Role in Oligonucleotide Synthesis

Tetrabenzyl Thymidine-3',5'-diphosphate is primarily utilized as a protected phosphoramidite precursor in the solid-phase synthesis of DNA and RNA oligonucleotides. The benzyl groups serve as protecting groups for the phosphate moieties, preventing unwanted side reactions during the sequential coupling of nucleotide monomers.[6][7][8]

The general workflow for solid-phase oligonucleotide synthesis using protected phosphoramidites is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.



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Figure 1. General workflow for solid-phase oligonucleotide synthesis.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **Tetrabenzyl Thymidine-3',5'-diphosphate** is not readily available in public literature, the synthesis of similar protected nucleoside phosphates generally follows established organophosphorus chemistry principles.



The following sections outline generalized experimental procedures relevant to the handling and use of this compound.

Synthesis of Protected Nucleoside Phosphates (General Approach)

The synthesis of protected nucleoside phosphates, such as the tetrabenzyl derivative of thymidine diphosphate, typically involves the phosphorylation of a suitably protected nucleoside.



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Figure 2. Generalized logical flow for the synthesis of a protected nucleoside diphosphate.

Methodology:

- Protection of Nucleoside: Start with a thymidine molecule where the hydroxyl groups that are not to be phosphorylated are protected with suitable protecting groups.
- Phosphorylation: React the protected thymidine with a phosphorylating agent. For a diphosphate, this may be a multi-step process.
- Introduction of Benzyl Groups: The benzyl groups are typically introduced as part of the phosphorylating agent or in a subsequent step to protect the phosphate moieties.
- Purification: The crude product is purified using techniques such as silica gel chromatography.

Deprotection of Benzyl Groups



Following the completion of oligonucleotide synthesis, the benzyl protecting groups on the phosphate backbone must be removed. This is typically achieved through catalytic hydrogenation.

Methodology:

- Dissolution: Dissolve the protected oligonucleotide in a suitable solvent, such as ethanol or a mixture of solvents.
- Catalyst Addition: Add a palladium-based catalyst, such as palladium on carbon (Pd/C).
- Hydrogenation: Stir the reaction mixture under an atmosphere of hydrogen gas until the deprotection is complete.
- Filtration and Purification: Filter off the catalyst and purify the deprotected oligonucleotide, typically using High-Performance Liquid Chromatography (HPLC).

Quality Control and Analytical Methods

The purity and identity of **Tetrabenzyl Thymidine-3',5'-diphosphate** and the resulting oligonucleotides are critical for their intended applications. Several analytical techniques are employed for their characterization.

Analytical Method	Purpose
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the protected nucleoside and the final oligonucleotide.[9]
Mass Spectrometry (MS)	To confirm the molecular weight of the synthesized compounds.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P)	To elucidate the structure and confirm the presence of the benzyl protecting groups and the phosphate linkages.[11][12][13]

Exemplary HPLC Conditions for Nucleotide Analysis:



While specific conditions for **Tetrabenzyl Thymidine-3',5'-diphosphate** are not detailed in the public domain, a general approach for related compounds involves reversed-phase HPLC.

- Column: C18 stationary phase
- Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile).
- Detection: UV absorbance at a wavelength appropriate for the nucleobase (typically around 260 nm).

Signaling Pathways and Biological Applications

In its tetrabenzyl-protected form, this molecule is a synthetic intermediate and is not biologically active. Its utility lies in its role as a precursor for the synthesis of oligonucleotides. The deprotected form, Thymidine-3',5'-diphosphate (pTp), can be a component of DNA and may be involved in various cellular processes after its incorporation into an oligonucleotide. For instance, synthetic oligonucleotides are widely used as antisense agents, siRNAs, and aptamers to modulate gene expression and protein function, thereby interacting with various signaling pathways. The specific pathway targeted depends on the sequence of the synthesized oligonucleotide.

For example, the un-benzylated form, Thymidine 3',5'-diphosphate tetrasodium, has been shown to have anti-tumor activity and can act as a selective inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1).[3]

This technical guide provides a foundational understanding of **Tetrabenzyl Thymidine-3',5'-diphosphate** for professionals in the field of drug development and nucleic acid research. For specific applications and detailed protocols, it is recommended to consult the technical documentation provided by the commercial suppliers and the relevant scientific literature.

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